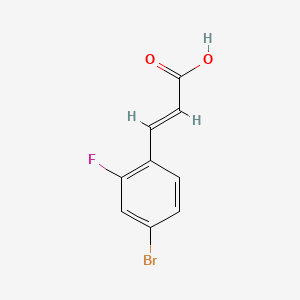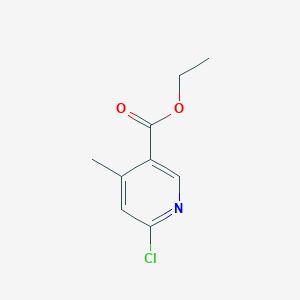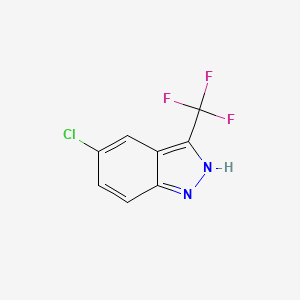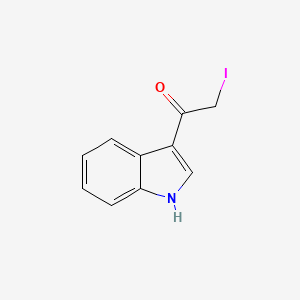
(4-氯苯基)(2,4-二甲氧基苯基)甲苯酮
描述
“(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone” is a chemical compound with the empirical formula C15H13ClO3 . It has a molecular weight of 276.71 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isCOc1ccc (C (=O)c2ccc (Cl)cc2)c (OC)c1 . This indicates that the compound contains a chlorophenyl group and a dimethoxyphenyl group linked by a methanone group. Physical And Chemical Properties Analysis
The compound is solid in form . It has an empirical formula of C15H13ClO3 and a molecular weight of 276.71 .科学研究应用
分析测定和机理见解
- 一项研究开发了一种新的电分析程序,使用方波伏安法测定二吗啉(DIM),这是一种与(4-氯苯基)(2,4-二甲氧基苯基)甲苯酮相关的化合物。该程序已成功应用于新鲜葡萄和红酒样品中的 DIM 测定。量子化学研究表明,DIM 电氧化反应形成了(4-氯苯基)-(3,4-二甲氧基苯基)甲苯酮作为主要产物 (Lucas 等人,2013 年)。
合成和化学反应性
- 对(3,4-二甲氧基苯基)(2,3,4-三甲氧基苯基)甲苯酮的合成及其在各种条件下溴化的研究产生了九种新的溴苯酚衍生物。这些衍生物是通过选择性 O-脱甲基获得的,展示了该化合物的反应性和产生新分子的潜力 (Çetinkaya 等人,2011 年)。
抗氧化特性
- 一项研究合成了 4-羟基-3-甲基-6-苯基苯并呋喃-2-羧酸乙酯的衍生物,包括(2,4-二甲氧基苯基)-(4-羟基-3-甲基-6-苯基苯并呋喃-2-基)-甲苯酮衍生物。该衍生物被设计为具有潜在抗癌活性的生物稳定化合物,表明(4-氯苯基)(2,4-二甲氧基苯基)甲苯酮衍生物在开发新的治疗剂中的用途 (Hayakawa 等人,2004 年)。
非均相氧化研究
- 研究了二吗啉的非均相 OH 氧化,形成(4-氯苯基)(3,4-二甲氧基苯基)甲苯酮作为降解产物。这项研究提供了对大气降解机制和农药持久性的见解,强调了(4-氯苯基)(2,4-二甲氧基苯基)甲苯酮衍生物的环境相关性 (Rashidi 等人,2014 年)。
安全和危害
属性
IUPAC Name |
(4-chlorophenyl)-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYOZOYWIMPKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

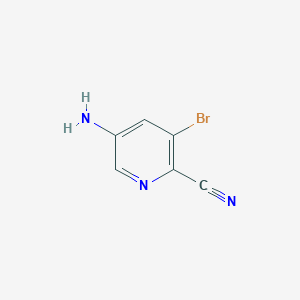
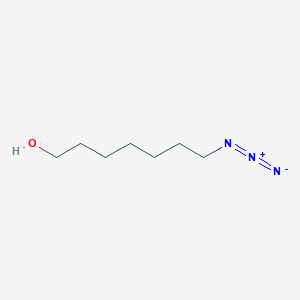

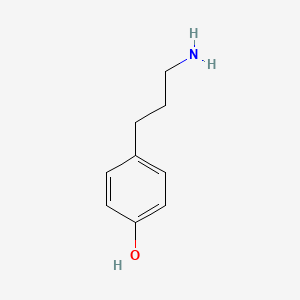
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)
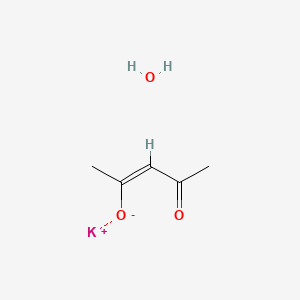

![5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B3145477.png)
